Home > Products > Screening Compounds P43422 > Thalidomide-O-C2-acid
Thalidomide-O-C2-acid - 2369068-42-6

Thalidomide-O-C2-acid

Catalog Number: EVT-3044670
CAS Number: 2369068-42-6
Molecular Formula: C16H14N2O7
Molecular Weight: 346.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C2-acid is a derivative of thalidomide, a compound originally developed as a sedative and later recognized for its teratogenic effects. This compound has been repurposed for various therapeutic applications, particularly in treating certain cancers and inflammatory conditions. The chemical structure of thalidomide-O-C2-acid includes an acyl group, which modifies the properties and potential applications of the parent compound.

Classification

Thalidomide-O-C2-acid is classified as a pharmaceutical compound within the broader category of immunomodulatory drugs. It functions primarily through its interactions with specific proteins involved in cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of thalidomide-O-C2-acid typically involves several key steps:

  1. Starting Materials: The process begins with thalidomide or its analogs and appropriate acylating agents.
  2. Reagents: Common reagents include acetic anhydride or acetyl chloride as dehydrating agents, along with bases like triethylamine to facilitate the reaction.
  3. Reaction Conditions: The synthesis often occurs in a single reaction vessel to enhance yield and reduce processing time. The reaction is typically conducted under reflux conditions for several hours to ensure complete conversion.

Technical Details

A notable synthetic route involves heating a mixture of thalidomide with an acylating agent in a non-polar solvent such as toluene, while removing water azeotropically. This method allows for the simultaneous formation of intermediates without isolation, improving efficiency and yield .

Molecular Structure Analysis

Structure

Thalidomide-O-C2-acid retains the core structure of thalidomide, characterized by its phthalimide moiety, with the addition of an acyl group that alters its pharmacological properties. The molecular formula is C13H10N2O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 246.23 g/mol
  • Structural Features: The compound features a phthalimide ring and an acyl side chain that influences its solubility and binding affinity to target proteins.
Chemical Reactions Analysis

Reactions

Thalidomide-O-C2-acid can undergo various chemical reactions typical of carboxylic acids and amides:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides when reacted with amines.
  • Reduction: Can be reduced to corresponding alcohols under specific conditions.

Technical Details

The reactions are often facilitated by catalysts or specific solvents that enhance reactivity. For example, using palladium catalysts can promote cross-coupling reactions to generate more complex derivatives .

Mechanism of Action

Process

The mechanism of action for thalidomide-O-C2-acid is primarily linked to its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This interaction leads to targeted degradation of specific proteins involved in cancer cell proliferation.

Data

Research indicates that the binding affinity and efficacy can vary significantly between different enantiomers of thalidomide derivatives, influencing their therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • Melting Point: Approximately 125°C.

Relevant analyses such as differential scanning calorimetry (DSC) can be employed to determine polymorphic forms and thermal stability .

Applications

Scientific Uses

Thalidomide-O-C2-acid exhibits several applications in scientific research and medicine:

  • Cancer Treatment: Used in therapies for multiple myeloma due to its ability to modulate immune responses and inhibit tumor growth.
  • Inflammatory Diseases: Investigated for potential benefits in treating conditions like Crohn's disease.
  • Drug Development: Serves as a template for synthesizing new analogs aimed at enhancing therapeutic efficacy while minimizing side effects .
Historical Context & Rationale for Thalidomide-O-C2-acid Development

Evolution of Thalidomide Derivatives in Targeted Protein Degradation

Thalidomide, initially marketed in the 1950s as a sedative and antiemetic, was withdrawn due to severe teratogenicity causing limb malformations (phocomelia) and organ defects in >10,000 infants [1] [4] [5]. Despite this tragedy, research revealed its unexpected immunomodulatory and anti-angiogenic properties, leading to its repurposing for erythema nodosum leprosum (ENL) and multiple myeloma in the 1990s [4] [6]. A pivotal breakthrough came in 2010 when Ito et al. identified cereblon (CRBN) as thalidomide’s primary protein target. CRBN functions as a substrate receptor for the E3 ubiquitin ligase complex CRL4ᶜᴿᴮᴺ, which ubiquitinates specific proteins for proteasomal degradation [2] [8]. This discovery ignited efforts to synthesize thalidomide derivatives ("Immunomodulatory Drugs" or IMiDs) like lenalidomide and pomalidomide. These agents act as "molecular glues," altering CRBN’s surface to recruit neosubstrates (e.g., transcription factors Ikaros/Aiolos in myeloma), triggering their degradation [2] [9].

Table 1: Key Thalidomide Derivatives in Protein Degradation

CompoundStructural FeaturePrimary Degradation TargetsClinical Application
ThalidomideNative phthalimide/glutarimideN/A (Teratogen)Withdrawn
Lenalidomide4-Amino-substituted phthalimideCasein kinase 1α, Ikaros, AiolosMultiple myeloma, MDS (del5q)
PomalidomideDehydro-piperidinone ringIkaros, Aiolos, SALL4Refractory multiple myeloma
Thalidomide-O-C2-acidCarboxylic acid linker at phthalimide C4Customizable via PROTAC designResearch/Prototype Degraders

Repurposing Thalidomide’s Cereblon-Binding Properties for PROTAC Design

Thalidomide’s mechanism involves binding CRBN’s tri-tryptophan pocket (Trp380/386/397), inducing conformational changes that enable recruitment of non-native substrates [2] [8]. This property was strategically repurposed for Proteolysis-Targeting Chimeras (PROTACs)—heterobifunctional molecules comprising a target-binding ligand, an E3 ligase recruiter (like thalidomide), and a synthetic linker. Thalidomide derivatives became preferred CRBN recruiters due to:

  • Established Safety Profiles: Existing clinical use (vs. novel E3 ligase ligands) [4] [6].
  • Predictable Ternary Complex Formation: Structural data guiding rational design [2] [9].
  • Broad Substrate Scope: Compatibility with diverse target ligands (kinases, BET proteins, nuclear receptors) [3] [9].

Thalidomide-O-C2-acid (a thalidomide derivative with a carboxylic acid-terminated ethylene linker at the phthalimide C4-position) emerged as a critical synthetic intermediate. Its carboxylic acid enables straightforward bioconjugation to amine- or hydroxyl-bearing target ligands via amide/carbamate bonds, facilitating rapid PROTAC assembly [3] [10]. For example, BRD4-degrading PROTACs like dBET1 use thalidomide-O-C2-acid linked to a BET inhibitor (JQ1), demonstrating potent degradation at nanomolar concentrations [3] [9].

Limitations of Parent Thalidomide in Bioconjugation and Linker Integration

Native thalidomide possesses significant drawbacks for PROTAC development:

  • Lack of Functional Handles: The unsubstituted phthalimide ring offers no natural sites for linker attachment without synthetic modification. Direct N-alkylation of the phthalimide nitrogen disrupts CRBN binding by altering the essential glutarimide conformation [3] [10].
  • Chemical Instability: Thalidomide undergoes spontaneous hydrolysis of its glutarimide amide bonds under physiological conditions, generating inactive metabolites and limiting half-life [6] [8].
  • Stereochemical Complexity: Thalidomide is a racemate, with (R)- and (S)-enantiomers interconverting in vivo. While the (S)-enantiomer is primarily teratogenic, both isomers exhibit complex pharmacology [6] [8].

Thalidomide-O-C2-acid overcomes the first limitation by introducing a stable, short alkyl linker (-O-CH₂-CH₂-) terminated with a carboxylic acid. This modification is achieved via nucleophilic aromatic substitution (SNAr) on the phthalimide ring, typically at the C4-position, which minimally perturbs CRBN binding compared to N-alkylation [3] [10]. The ethylene spacer length balances molecular weight constraints and flexibility, while the carboxylic acid serves as a versatile handle for coupling to target ligands using robust chemistries like EDC/NHS amidation or pentafluorophenyl (PFP) ester formation [10].

Table 2: PROTAC Applications Utilizing Thalidomide-O-C2-acid Linker

PROTAC TargetTarget LigandLinker StructureDegradation Efficiency (DC₅₀)Key Application
BRD4JQ1-O-CH₂-CH₂-C(O)-NH-<100 nMLeukemia, Lymphoma
CDK9Flavopiridol analog-O-CH₂-CH₂-C(O)-NH-~15 nMTriple-negative breast cancer
SOS1Dovitinib derivative-O-CH₂-CH₂-C(O)-NH-Sub-μMKRAS-driven cancers
IDO1Epacadostat analog-O-CH₂-CH₂-C(O)-NH-ModerateImmuno-oncology
FLT3-ITDDovitinib-O-CH₂-CH₂-C(O)-NH-<100 nMAcute Myeloid Leukemia

Synthetic Advancements: The preparation of Thalidomide-O-C2-acid involves SNAr reaction of 4-nitrophthalimide with ethylene glycol derivatives, followed by oxidation to install the carboxylic acid. Pentafluorophenyl (PFP) ester derivatives are particularly valuable intermediates, enabling high-yielding, purification-friendly coupling reactions with diverse amine-containing target ligands under mild conditions [10]. This streamlined synthesis accelerates PROTAC iteration for optimizing linker length, rigidity, and hydrophilicity—critical factors influencing ternary complex stability, cell permeability, and degradation efficacy [3] [7].

Properties

CAS Number

2369068-42-6

Product Name

Thalidomide-O-C2-acid

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropanoic acid

Molecular Formula

C16H14N2O7

Molecular Weight

346.295

InChI

InChI=1S/C16H14N2O7/c19-11-5-4-9(14(22)17-11)18-15(23)8-2-1-3-10(13(8)16(18)24)25-7-6-12(20)21/h1-3,9H,4-7H2,(H,20,21)(H,17,19,22)

InChI Key

JDORXWYUBMQFIZ-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.